Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate
Description
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a hydrazinylcarbonothioyl-aminobenzoate moiety. The molecule integrates a benzoate ester group, a hydrazine-derived thiourea linker, and a hydroxy-dimethyl-substituted thienopyrimidine ring.
For example, ethyl 4-aminobenzoate can react with thiocarbonylating agents (e.g., tetramethylthiuram disulfide) to form intermediates like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, followed by deamination to generate isothiocyanate derivatives. Subsequent hydrazine coupling could yield the hydrazinylcarbonothioyl backbone .
Characterization: Purity and structural confirmation for similar compounds rely on thin-layer chromatography (TLC), nuclear magnetic resonance (¹H and ¹³C-NMR), and infrared (IR) spectroscopy. Crystal structure analysis may further validate stereochemical features .
Properties
IUPAC Name |
ethyl 4-[[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)amino]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-16(25)11-5-7-12(8-6-11)19-18(27)23-22-17-20-14(24)13-9(2)10(3)28-15(13)21-17/h5-8H,4H2,1-3H3,(H2,19,23,27)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBNACQSIJQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC2=NC3=C(C(=C(S3)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the thienopyrimidine core with hydrazine or its derivatives.
Attachment of the carbonothioyl group: This can be done through the reaction of the hydrazinyl derivative with carbon disulfide or similar reagents.
Coupling with ethyl 4-aminobenzoate: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit DNA synthesis or repair enzymes, leading to anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine Derivatives
| Compound ID/Name | Core Structure | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| Target Compound | Thieno[2,3-d]pyrimidine | 4-hydroxy-5,6-dimethyl; hydrazinylcarbonothioyl-aminobenzoate | Polar hydroxy group, lipophilic dimethyl, and ester for membrane permeability |
| 446280-47-3 (2-Methylpropyl 2-[(5,6,7,8-tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate) | Benzothieno[2,3-d]pyrimidine | Tetrahydro ring; 7-methyl; thioacetate group | Reduced aromaticity (tetrahydro), enhancing solubility; thioether linkage |
| 618411-63-5 (Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate) | Pyrimidothiazine | Allyl ester; benzyloxy-methoxyphenyl; 8-methyl | Extended conjugation from benzyloxy-phenyl; allyl ester for modular derivatization |
Key Observations :
- Substituent Diversity : The target compound’s hydroxy-dimethyl group contrasts with the tetrahydro ring in 446280-47-3 and the benzyloxy-phenyl group in 618411-63-3. These differences influence solubility and target selectivity.
Computational Docking Insights
While direct docking data for the target compound is absent, AutoDock Vina () provides a framework for predicting binding modes. Compared to analogues:
- The hydroxy-dimethyl thienopyrimidine may enhance hydrogen bonding with kinase active sites, whereas tetrahydro derivatives (e.g., 446280-47-3) could favor hydrophobic pockets.
- The hydrazinylcarbonothioyl group’s flexibility may improve entropy-driven binding relative to rigid linkers in other compounds .
Biological Activity
Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate is a complex organic compound notable for its potential biological activities. This compound features a thieno[2,3-d]pyrimidine moiety, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C14H17N3O2S2
- Molecular Weight : 323.43 g/mol
- Density : 1.5 g/cm³
- LogP : 2.43
The biological activity of this compound is primarily attributed to its structural components, particularly the thieno[2,3-d]pyrimidine ring and the hydrazine functional group. These components can interact with various biological targets, potentially influencing multiple signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.
Antimicrobial Properties
This compound has shown promising results against various bacterial strains. The presence of the hydrazine group enhances its reactivity towards microbial targets.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in target organisms or cells.
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
Case Study: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
